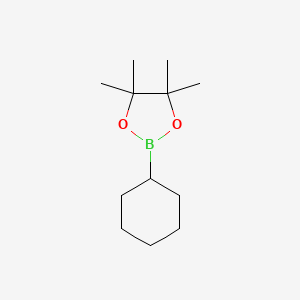

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 87100-15-0

Cat. No.: VC2506062

Molecular Formula: C12H23BO2

Molecular Weight: 210.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87100-15-0 |

|---|---|

| Molecular Formula | C12H23BO2 |

| Molecular Weight | 210.12 g/mol |

| IUPAC Name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 |

| Standard InChI Key | OUEVCDGYTKLNMJ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCCCC2 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCCCC2 |

Introduction

Physical and Chemical Properties

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits distinctive physical and chemical properties that make it valuable in various chemical applications. The compound's molecular formula is C₁₂H₂₃BO₂ with a molecular weight of 210.12 g/mol .

Structural and Physical Properties

The compound exists as a colorless to almost colorless clear liquid at room temperature . Its structure consists of a boron atom bonded to a cyclohexyl group and incorporated into a dioxaborolane ring with four methyl substituents, creating a rigid but versatile structure.

Table 1: Physical and Chemical Properties of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Chemical Identifiers and Nomenclature

The compound has several important chemical identifiers that help in its unambiguous identification in chemical databases and literature:

-

IUPAC Name: 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

InChI: InChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3

These identifiers are essential for ensuring accurate communication about the compound across different chemical databases and research publications.

Synthesis Methods

The synthesis of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically follows established routes for preparing boronic esters. Understanding these synthetic pathways is crucial for researchers looking to produce or utilize this compound in their work.

Laboratory Synthesis

The compound can be synthesized through the reaction of cyclohexylboronic acid with pinacol in the presence of a dehydrating agent. This esterification reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boronic acid or the resulting ester. The reaction is often conducted under an inert atmosphere (such as nitrogen or argon) to exclude moisture and oxygen, which can interfere with the reaction.

The general reaction scheme can be represented as:

Cyclohexylboronic acid + Pinacol → 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + H₂O

Industrial Production

Industrial production of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves similar synthetic routes but on a larger scale. The process is typically optimized for higher yields and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to ensure the product meets commercial quality standards.

Purification and Quality Control

After synthesis, the compound undergoes purification procedures to achieve the high purity required for commercial applications (typically 95-97%) . These procedures may include distillation, recrystallization, or chromatographic techniques. Quality control is essential to ensure the product meets the specified purity standards and is free from impurities that could interfere with its intended applications.

Applications and Uses

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications across multiple fields due to its unique reactivity and structural features. Its versatility makes it valuable in various scientific and industrial contexts.

Organic Synthesis

The compound serves as an effective boron reagent in various organic reactions, particularly in:

-

Formation of carbon-boron bonds, which are crucial intermediates in synthesizing complex organic molecules

-

Cross-coupling reactions, such as Suzuki-Miyaura coupling, where it can function as a boronic ester partner

-

Hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates

These applications make it an important building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Pharmaceutical Development

In pharmaceutical research and development, 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in:

-

Synthesis of boron-containing pharmaceuticals, which can enhance biological activity and selectivity

-

Development of novel drug candidates through borylation and subsequent functionalization

-

Structure-activity relationship studies, where the introduction of the cyclohexyl group can influence the pharmacological properties of the resulting compounds

Material Science

The compound finds applications in material science, particularly in:

-

Formulation of advanced polymers and coatings, where its unique properties can improve durability and performance

-

Development of boron-containing materials with specific electronic or optical properties

-

Synthesis of monomers for specialized polymers with enhanced characteristics

Environmental Applications

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has potential uses in environmental chemistry, including:

-

Development of sensors for detecting environmental pollutants, leveraging its reactivity and selectivity

-

Environmental monitoring applications where boron-containing compounds can serve as specific probes

Catalysis

The compound is utilized in catalytic processes, offering advantages such as:

-

Increased reaction rates and selectivity in various organic transformations

-

Enhancement of catalytic efficiency in industrial chemical production

-

Serving as a precursor to more complex boron-containing catalysts

Mechanism of Action

Understanding the mechanism of action of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides insight into its reactivity and applications in organic synthesis and other fields.

General Reactivity

The reactivity of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily governed by the boron atom, which acts as a Lewis acid due to its vacant p-orbital. This property makes it susceptible to nucleophilic attack and enables it to participate in various transformations.

Role in Coupling Reactions

In coupling reactions, particularly Suzuki-Miyaura coupling, the compound can serve as a boronic ester partner. The mechanism typically involves:

-

Oxidative addition of a halide or pseudohalide to a palladium catalyst

-

Transmetalation, where the cyclohexyl group is transferred from boron to palladium

-

Reductive elimination to form the coupled product

The cyclohexyl group's steric and electronic properties can influence the efficiency and selectivity of these coupling reactions.

Hydroboration Reactions

Comparison with Similar Compounds

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to a family of structurally related compounds that share the dioxaborolane core but differ in the substituent attached to the boron atom. Comparing these compounds provides insight into structure-activity relationships and helps in selecting the most appropriate reagent for specific applications.

Structural Analogs

Table 2: Comparison of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Related Compounds

Reactivity Differences

The different substituents attached to the boron atom in these analogs affect their reactivity, stability, and applications:

-

The direct cyclohexyl-boron bond in 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides distinct steric and electronic properties that influence its reactivity in coupling reactions.

-

The additional methylene spacer in 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane alters the steric environment around the boron atom, potentially affecting its reactivity in certain transformations .

-

The oxygen linkage in 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly changes the electronic properties of the boron atom, leading to different reactivity patterns compared to the direct carbon-boron bond .

These structural differences allow chemists to select the most appropriate reagent based on the specific requirements of their synthetic targets or applications.

Preparation of Stock Solutions

For research applications, proper preparation of stock solutions of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is essential to ensure accurate and reproducible results.

Solubility and Solution Preparation

The compound can be dissolved in various organic solvents for experimental use. GlpBio provides a comprehensive table for preparing stock solutions of different concentrations :

Table 3: Stock Solution Preparation of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.7592 mL | 23.7959 mL | 47.5919 mL |

| 5 mM | 0.9518 mL | 4.7592 mL | 9.5184 mL |

| 10 mM | 0.4759 mL | 2.3796 mL | 4.7592 mL |

This table provides guidance on the volume of solvent required to achieve specific molar concentrations based on the amount of compound available .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume